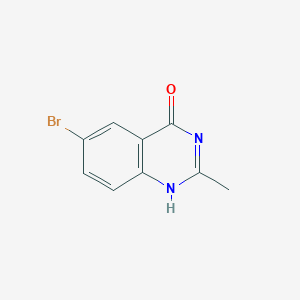

6-bromo-2-methyl-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

6-bromo-2-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYWPPKPTICBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzoxazinone Intermediate (DR-A)

2-(Acetylamino)-5-bromobenzoic acid is treated with acetic anhydride and sodium acetate under reflux to form DR-A. The reaction proceeds via intramolecular cyclization, with acetic anhydride acting as both solvent and dehydrating agent.

Reaction conditions :

-

Temperature : Reflux (140°C)

-

Time : 4–6 hours

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Ring Expansion to Quinazolinone

DR-A reacts with 4-aminophenyl derivatives in absolute ethanol under acidic conditions (glacial acetic acid) to yield 6-bromo-2-methyl-1H-quinazolin-4-one. The amine attacks the electrophilic carbonyl of DR-A, leading to ring opening and subsequent cyclization.

Key steps :

-

Ring opening :

-

Cyclization :

Spectroscopic Validation

-

FT-IR : Peaks at 1614 cm⁻¹ (C=N stretch) and 1539 cm⁻¹ (aromatic C=C) confirm quinazolinone formation.

Comparative Analysis of Synthesis Methods

Mechanistic Insights and Side Reactions

Both methods risk bromine displacement under harsh acidic conditions, necessitating careful temperature control. In the direct condensation route, over-acetylation may occur if excess acetic anhydride is used, leading to diacetylated byproducts. The benzoxazinone pathway minimizes this risk but requires stringent anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial and Laboratory Scalability

The direct condensation method is preferred for large-scale production due to its simplicity and fewer synthetic steps. Conversely, the benzoxazinone route is advantageous for introducing diverse substituents at position 3, enabling structure-activity relationship (SAR) studies in drug discovery .

Chemical Reactions Analysis

Nucleophilic Substitution with Anilines

6-Bromo-2-methyl-1H-quinazolin-4-one reacts with substituted anilines under reflux conditions to form 3-arylquinazolin-4-ones. Key observations include:

-

Electron-donating groups (e.g., -OCH₃) on anilines enhance antimicrobial activity, with compounds 2b and 2c showing superior inhibition against Staphylococcus aureus (MIC: 12.5 µg/mL) .

-

Electron-withdrawing groups (e.g., -NO₂) improve anti-inflammatory activity, reducing paw edema by 68% in rat models .

Representative Reaction:

Table 1: Bioactivity of selected derivatives

| Compound | R Group | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory (% Inhibition) |

|---|---|---|---|

| 2b | 4-OCH₃ | 12.5 | 58 |

| 2c | 3,4-di-OCH₃ | 12.5 | 62 |

| 2d | 4-Cl | 25 | 68 |

Transition-Metal-Free Annulation with Thiols

Thiols promote dehydroaromatization in a one-pot annulation reaction:

-

Scope: Compatible with aryl/heteroaryl thiols, yielding 2-arylquinazolin-4-ones .

-

Example: Reaction with benzenethiol affords 2-phenylquinazolin-4-one in 89% yield .

Suzuki Coupling for Functionalization

Palladium-catalyzed cross-coupling introduces heteroaryl groups at the 6-position:

-

Reagents: Boronic acid pinacol esters (e.g., pyrazol-4-yl derivatives) .

-

Conditions: DME solvent, 150°C, yielding 6-(pyrazol-4-yl)quinazolin-4-one (54–88% yield) .

-

Applications: Derivatives show kinase inhibition (ALK2 IC₅₀: 0.1 µM) .

Reaction with Hydrazine Hydrate

Hydrazinolysis at 120–130°C produces 3-aminoquinazolin-4-ones:

-

Product: 6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4-one .

-

Characterization: IR confirms NH₂ (3350 cm⁻¹) and C=O (1681 cm⁻¹) stretches .

Schiff Base Formation

Condensation with benzaldehydes yields Schiff base derivatives:

Alkylation and Acylation

Methyl and ethyl groups are introduced at the 2-position via alkylation:

Scientific Research Applications

Synthesis of 6-Bromo-2-Methyl-1H-Quinazolin-4-One

The synthesis of this compound typically involves a multi-step process:

- Starting Materials : The synthesis often begins with 2-amino benzoic acid and appropriate acyl chlorides.

- Formation of Intermediates : The initial reaction forms an intermediate through condensation, followed by cyclization to form the quinazolinone core.

- Bromination : Finally, bromination is performed to introduce the bromine atom at the desired position.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of this compound exhibit significant activity against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Including Pseudomonas aeruginosa.

- Fungi : Such as Candida albicans and Aspergillus niger.

The compound's effectiveness is often compared to standard antibiotics, showing promising results in inhibiting microbial growth .

Anticancer Activity

Research indicates that this compound derivatives possess cytotoxic effects against various cancer cell lines, including:

- Breast cancer (MCF-7)

- Melanoma (UACC-62)

- Renal cancer (TK-10)

In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of synthesized quinazolinone derivatives for their antimicrobial activity using the cup plate agar diffusion method. Compounds were tested against several pathogens, revealing that some derivatives had comparable efficacy to established antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2b | S. aureus | 20 |

| 2c | B. subtilis | 18 |

| 2d | P. aeruginosa | 15 |

Case Study 2: Anticancer Activity

In another study, the anticancer properties of various derivatives were assessed against multiple cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity, with IC50 values ranging from 10 µM to 30 µM across different cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 19.70 |

| 5b | UACC-62 | 29.26 |

| 5d | TK-10 | 22.48 |

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the context of its application, such as its role in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinazolinone Core

Table 1: Key Physical and Spectral Properties of 6-Bromo Quinazolinone Derivatives

Key Observations :

- Positional Isomerism : Moving the methyl group from position 2 (6-bromo-2-methyl) to position 7 (6-bromo-7-methyl) alters physical properties but retains the molecular formula .

- Functional Group Diversity: Introduction of a thiol (-SH) group (6-bromo-2-mercapto) or aromatic amines (6-bromo-3-(4-aminophenyl)) enables further derivatization, such as Schiff base formation .

Antimicrobial and Anti-inflammatory Effects

- This compound : Exhibits broad-spectrum activity against Gram-positive bacteria and fungi, with IC₅₀ values comparable to standard drugs like ciprofloxacin . Anti-inflammatory activity is attributed to inhibition of cyclooxygenase (COX-2) .

- Dihydroquinazolinone Derivatives: Compounds like 6-bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3b) show enhanced bioactivity due to extended conjugation (phenylethynyl group), though specific antimicrobial data are unreported .

- Schiff Base Derivatives: 3-(4-{[(substituted phenyl)methylene]amino}phenyl)-6-bromo-2-phenylquinazolin-4-one derivatives demonstrate improved solubility and binding affinity to microbial targets, with IR peaks at 1620 cm⁻¹ (C=N) confirming imine formation .

Q & A

Q. What statistical methods are critical for interpreting biological assay variability?

- Methodological Answer :

- ANOVA : Compare mean activity across compound variants .

- Principal Component Analysis (PCA) : Identify latent variables (e.g., lipophilicity) affecting bioactivity .

- Bland-Altman Plots : Assess agreement between replicate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.